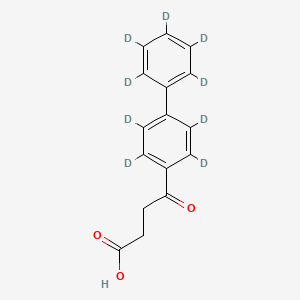

Fenbufen-d9

概述

描述

Fenbufen-d9 is a deuterated form of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat inflammation in conditions such as osteoarthritis, ankylosing spondylitis, and tendinitis . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fenbufen due to its stable isotope labeling .

作用机制

Target of Action

Fenbufen-d9, a deuterium-labeled variant of Fenbufen, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts by inhibiting the activity of COX-1 and COX-2 enzymes . By doing so, it prevents the production of prostaglandins, thereby reducing inflammation and relieving pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are involved in mediating inflammatory responses .

Pharmacokinetics

The half-life of Fenbufen is approximately 10 hours . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with conditions like osteoarthritis, ankylosing spondylitis, and tendinitis .

生化分析

Biochemical Properties

Fenbufen-d9, like Fenbufen, interacts with enzymes such as COX-1 and COX-2, inhibiting their activities . The IC50 values for COX-1 and COX-2 are 3.9 μM and 8.1 μM, respectively . Fenbufen also exhibits inhibitory activity against caspases, including caspase-1, 3, 4, 5, and 9 .

Cellular Effects

This compound, similar to Fenbufen, has significant effects on various types of cells and cellular processes . It has been shown to ameliorate the severity of severe acute pancreatitis (SAP) and decrease the serum levels of lipase and amylase . In vitro and in vivo data demonstrated that Fenbufen inhibited the activation of caspase-1 and caspase-11, decreasing the levels of IL-1β, IL-18, and GSDMD .

Molecular Mechanism

The molecular mechanism of this compound is believed to be similar to that of Fenbufen. Fenbufen acts by preventing cyclooxygenase from producing prostaglandins which can cause inflammation . It’s also known to inhibit the activation of caspases, which play a crucial role in programmed cell death or apoptosis .

Dosage Effects in Animal Models

The effects of this compound in different dosages in animal models are not explicitly documented. Fenbufen has been shown to have potent activity in various animal models, including carageenin edema, UV erythema, and adjuvant arthritis .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Fenbufen. Fenbufen is known to be metabolized to form [1,1’-biphenyl]-4-acetic acid (BPAA), which is believed to be responsible for its anti-inflammatory effects .

准备方法

Synthetic Routes and Reaction Conditions

Fenbufen can be synthesized by acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The deuterated version, Fenbufen-d9, involves the incorporation of deuterium atoms into the Fenbufen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions in the molecule .

化学反应分析

Types of Reactions

Fenbufen-d9, like its non-deuterated counterpart, undergoes various chemical reactions including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学研究应用

Fenbufen-d9 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:

Chemistry: Used in studies of reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic fate of Fenbufen in biological systems.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Fenbufen.

Industry: Employed in the development of new drug formulations and delivery systems .

相似化合物的比较

Similar Compounds

Fenbufen-d9 is similar to other NSAIDs such as:

- Ibuprofen

- Naproxen

- Ketoprofen

- Fenoprofen

Uniqueness

What sets this compound apart from these compounds is its deuterated nature, which provides unique advantages in scientific research. The incorporation of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool for studying drug metabolism and pharmacokinetics .

This compound’s unique properties make it an important compound in both research and industrial applications, providing insights into the behavior of NSAIDs and aiding in the development of new therapeutic strategies.

属性

IUPAC Name |

4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

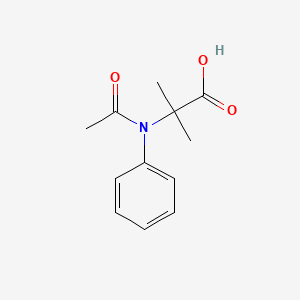

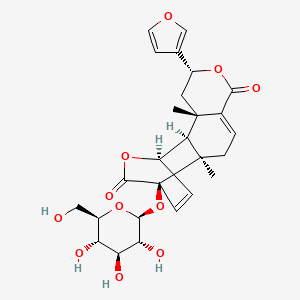

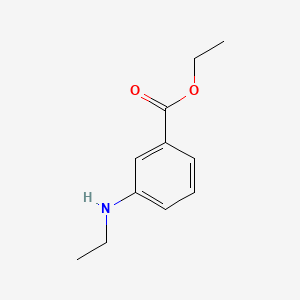

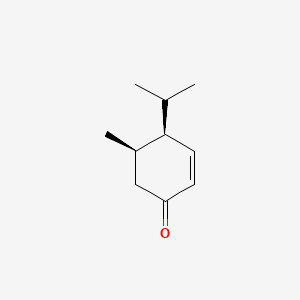

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)